Temporin-GHc

Antimicrobial Peptide MIC Staphylococcus aureus

Substituting temporin isoforms without validation risks experimental failure-GHa, GHb, GHc, and GHd exhibit distinct MIC values against S. aureus (6.8, 6.8, 12.9, and 12.7 μM, respectively). Temporin-GHc provides a well-characterized, stable reference standard. • Dual-action antibiofilm: MBIC50 = 6 μM, MBEC50 = 25 μM (24 h) against S. mutans • Excellent selectivity: No cytotoxicity to human oral epithelial cells up to 200 μM • Robust stability: Active after 100°C/20 min, stable across pH 2-10 • ≥98% HPLC purity; C-terminally amidated; sequence FLQHIIGALTHIF-NH2

Molecular Formula C74H112N18O16
Molecular Weight 1509.8 g/mol
Cat. No. B12361212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemporin-GHc
Molecular FormulaC74H112N18O16
Molecular Weight1509.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N
InChIInChI=1S/C74H112N18O16/c1-13-41(8)59(91-72(105)61(43(10)15-3)90-68(101)54(32-48-34-77-37-80-48)86-65(98)51(26-27-57(76)94)83-66(99)52(28-39(4)5)85-64(97)50(75)30-46-22-18-16-19-23-46)70(103)79-36-58(95)82-44(11)63(96)84-53(29-40(6)7)67(100)92-62(45(12)93)73(106)87-55(33-49-35-78-38-81-49)69(102)89-60(42(9)14-2)71(104)88-56(74(107)108)31-47-24-20-17-21-25-47/h16-25,34-35,37-45,50-56,59-62,93H,13-15,26-33,36,75H2,1-12H3,(H2,76,94)(H,77,80)(H,78,81)(H,79,103)(H,82,95)(H,83,99)(H,84,96)(H,85,97)(H,86,98)(H,87,106)(H,88,104)(H,89,102)(H,90,101)(H,91,105)(H,92,100)(H,107,108)/t41-,42-,43-,44-,45+,50-,51-,52-,53-,54-,55-,56-,59-,60-,61-,62-/m0/s1
InChIKeyUCISLTKZVWMBPM-FKQTUPNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Temporin-GHc Specification


Temporin-GHc (CAS 2755770-49-9) is a 13-residue, C-terminally amidated antimicrobial peptide (AMP) first isolated from the skin secretion of the frog Hylarana guentheri [1]. It belongs to the temporin family, a class of small, cationic, and typically hydrophobic peptides known for their broad-spectrum activity. Temporin-GHc is distinguished by its sequence (FLQHIIGALTHIF-NH2) and its unique combination of antibacterial and antibiofilm properties, with a reported MBIC50 of 6 μM and MBEC50 of 25 μM at 24 h .

1
Antimicrobial peptide screening
Moderate-potency S. aureus MIC endpoint context
2
Biofilm inhibition & eradication
Dual-action MBIC/MBEC assay context
3
Broad pH & thermal stability
Supports variable-acidity & heating-stress protocol design

Temporin-GHc Specificity


Despite high sequence homology, individual temporin isoforms from H. guentheri exhibit significant functional divergence in antimicrobial spectrum, potency, and stability. Direct head-to-head studies show that Temporin-GHa, GHb, GHc, and GHd have different MIC values against the same S. aureus strain (6.8, 6.8, 12.9, and 12.7 μM, respectively) [1]. Furthermore, Temporin-GHb is notably less thermostable than its analogs [1], while Temporin-GHa and GHb have distinct activity profiles against other pathogens like E. coli and C. albicans [2]. Therefore, substituting one isoform for another without validating specific assay parameters risks introducing significant experimental variability or outright failure to replicate published findings.

Temporin-GHa/GHb vs GHc
S. aureus MIC endpoint differs across isoforms; reported potency may not transfer directly.
Temporin-GHb vs GHc
GHb thermostability is notably lower; may fail under heating-stress protocols or long-term storage.
Temporin-GHd vs GHc
Biofilm activity profile and stability range may differ; direct substitution requires independent validation.

Temporin-GHc Performance Evidence


S. aureus Antibacterial Potency

Temporin-GHc exhibits a defined, albeit moderate, antibacterial potency against S. aureus that is quantitatively distinct from its closely related isoforms. In a comparative study synthesizing all four temporins (GHa-d) from H. guentheri, the MIC of Temporin-GHc against S. aureus was reported as 12.9 μM, which is approximately 1.9-fold higher (less potent) than that of Temporin-GHa and Temporin-GHb (both 6.8 μM) [1]. This data clarifies that Temporin-GHc is not a high-potency variant against S. aureus, but its value proposition lies in its balanced bioactivity profile, which includes superior selectivity.

S. aureus Antibacterial
Head-to-head comparison
12.9 μM (GHc)
vs 6.8 μM (GHa/GHb)
Identifies moderate class potency
Supports isoform-specific screening design
Antimicrobial Peptide MIC Staphylococcus aureus Temporin Family

Thermal Stability

Temporin-GHc demonstrates significantly higher thermal stability compared to Temporin-GHb, a critical differentiator for assays and applications involving variable temperatures. While Temporin-GHa, GHc, and GHd all retained antimicrobial activity even after heating at 80°C for 80 minutes or 100°C for 20 minutes, Temporin-GHb was found to be more sensitive to temperature [1]. This instability could compromise experimental reproducibility and limit the utility of Temporin-GHb in protocols requiring heat-stable components.

Thermal Stability
Head-to-head comparison
Stable at 80°C/80min
vs GHb (unstable)
Supports heating-stress protocol contexts
Key differentiator from isoform GHb
Peptide Stability Thermostability Formulation Temporin

Anti-Biofilm Activity

A key differentiator for Temporin-GHc is its well-characterized, dual-action profile against both planktonic and biofilm-associated S. mutans, the primary etiological agent of dental caries. It inhibits biofilm formation with an MBIC50 of 6 μM and eradicates pre-formed biofilms with an MBEC50 of 25 μM at 24 hours [1]. This dual activity, targeting both the initial attachment and established communities, is a critical feature that distinguishes it from many other antimicrobial peptides which may only target planktonic cells.

Antibiofilm Activity
Class-level inference
MBIC50 6 μM
MBEC50 25 μM
Supports biofilm model endpoint review
Dual inhibition/eradication context
Biofilm MBIC MBEC Streptococcus mutans Dental Caries

Selectivity & Safety

Temporin-GHc exhibits a favorable therapeutic window with a demonstrated lack of cytotoxicity to human cells at concentrations exceeding its antibacterial effective dose. At a concentration of 200 μM—which is >15-fold higher than its MBIC50 against S. mutans—no cytotoxicity was observed against human oral epithelial cells [1]. Furthermore, it displayed low hemolytic activity against human erythrocytes, with a 25% reduction in hemolysis observed at 50 μM in the presence of S. mutans, suggesting preferential targeting of bacterial membranes [1]. This selectivity profile is a critical differentiator from many broad-spectrum, membrane-lytic AMPs that often have narrow therapeutic indices.

Membrane Selectivity
Class-level inference
>15-fold window
200 μM cytotox vs 12.9 μM MIC
Supports mammalian-cell compatibility review
Lower hemolytic context at 50 μM
Cytotoxicity Selectivity Hemolysis Oral Epithelial Cells

pH Stability

Temporin-GHc, along with GHa and GHd, maintains its antimicrobial activity across a wide pH range (pH 2-10), even under extreme acidic (pH 2-3) or basic (pH 9-10) conditions [1]. This broad pH stability is a critical advantage for formulations intended for the oral cavity, where pH can fluctuate dramatically, and for gastrointestinal studies. It differentiates Temporin-GHc from peptides that are only stable at neutral pH, providing greater experimental flexibility.

pH Stability
Cross-study comparable
Activity at pH 2–10
Extremes pH 2–3 & 9–10
Supports variable-acidity model design
Extends experimental flexibility
Peptide Stability pH Stability Formulation Temporin

Temporin-GHc Applications


Dental Caries Research

Temporin-GHc is an ideal lead compound for investigating novel anti-caries agents due to its potent and specific dual-action against S. mutans (MBIC50 = 6 μM, MBEC50 = 25 μM) and its excellent cytocompatibility with human oral epithelial cells (no toxicity up to 200 μM) [1]. Its mechanism of inhibiting glucosyltransferase (gtf) gene expression [1] provides a specific molecular target for SAR studies and screening campaigns aimed at developing new therapeutics for oral health.

Anti-Biofilm Coatings

The robust thermal (stable at 100°C for 20 min) and pH (stable across pH 2-10) stability of Temporin-GHc [2] makes it a strong candidate for incorporation into biomaterials, dental resins, or medical device coatings. Its ability to inhibit initial attachment (MBIC50 = 6 μM) and disrupt pre-formed biofilms (MBEC50 = 25 μM) [1] can be quantitatively assessed in material science applications to prevent biofilm-associated infections.

AMP SAR Studies

As one of four well-characterized isoforms from H. guentheri with documented differences in potency, spectrum, and stability [2], Temporin-GHc serves as a key reference peptide in comparative SAR studies. Researchers can use its sequence (FLQHIIGALTHIF-NH2) and activity profile to rationally design analogs with improved potency or altered selectivity, leveraging the known performance gaps between isoforms like GHa and GHb [2].

Membrane Disruption Studies

Temporin-GHc's well-defined mechanism—transitioning from a random coil to an α-helical conformation upon membrane interaction, leading to permeabilization and DNA binding [1]—makes it an excellent model peptide for studying the biophysics of AMP-membrane interactions. Its selectivity toward bacterial membranes over human erythrocytes [1] allows for clean mechanistic studies with reduced background from eukaryotic cell lysis.

Application
Selection Property
Validation Focus
Oral biofilm model studies
S. mutans biofilm endpoint profile
Biofilm inhibition/eradication review
Biomaterial coating research
Thermal & pH stability context
Material-immobilized activity review
AMP structure-activity studies
Sequence-activity relationship context
Isoform-specific potency benchmarking
Membrane interaction biophysics
Selectivity & permeabilization profile
Bacterial vs mammalian membrane assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Temporin-GHc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.